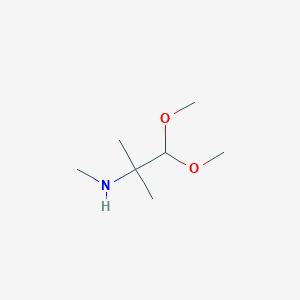

1,1-Dimethoxy-N,2-dimethylpropan-2-amine

Description

1,1-Dimethoxy-N,2-dimethylpropan-2-amine is a multifunctional organic molecule that, while not extensively documented in mainstream chemical literature, holds potential for diverse applications in synthesis and materials science. Its structure, characterized by a tertiary amine and a dimethyl acetal (B89532), suggests a rich and complex chemical behavior. The interplay of these functional groups within the same molecule offers a platform for investigating intramolecular interactions and developing novel synthetic methodologies.

The chemical identity of this compound is dually defined by its amine and acetal moieties. The tertiary amine group, with its lone pair of electrons on the nitrogen atom, imparts basicity and nucleophilicity to the molecule. This feature is fundamental to the vast reactivity of amines, allowing them to participate in a wide array of chemical transformations, including alkylation, acylation, and oxidation reactions. The specific nature of the tertiary amine in this compound, with two methyl groups attached to the nitrogen, influences its steric environment and, consequently, its reactivity and basicity compared to primary or secondary amines.

Conversely, the acetal group, specifically a dimethyl acetal, is generally regarded as a protecting group for aldehydes and ketones due to its stability under neutral or basic conditions. However, it is labile in the presence of acid, hydrolyzing to regenerate the parent carbonyl compound and two equivalents of methanol (B129727). This characteristic reactivity of acetals is a cornerstone of modern organic synthesis, enabling chemists to selectively mask and unmask carbonyl functionalities during complex molecular constructions. The presence of both an amine and an acetal in this compound suggests a molecule with tunable reactivity based on the reaction conditions.

The systematic naming of this compound follows the IUPAC nomenclature rules, which prioritize the principal functional group and the longest carbon chain. In this case, the amine is treated as the principal functional group, leading to the "-amine" suffix. The propane (B168953) chain is numbered to give the amine the lowest possible locant, which is 2. The substituents, "1,1-dimethoxy," "N-methyl," and "2-methyl," are then named and numbered accordingly.

Structural isomerism is a key concept when discussing a molecule with the molecular formula C7H17NO2, which corresponds to this compound. Isomers are compounds that have the same molecular formula but different structural arrangements of atoms. This leads to different physical and chemical properties. A number of structural isomers of this compound exist, each with its own unique name and potential applications. For instance, shifting the positions of the amine, methoxy (B1213986), and methyl groups along the propane backbone can generate a variety of constitutional isomers.

Understanding the nomenclature of these isomers is crucial for unambiguous communication in chemical research. The following table details some of the structural isomers of this compound, highlighting the differences in their structures and systematic names.

| Compound Name | Molecular Formula | Structural Differences from this compound |

| 1,1-Dimethoxy-N,N-dimethylpropan-1-amine | C7H17NO2 | The amine and dimethoxy groups are on the first carbon of the propane chain. |

| 1,1-Dimethoxy-N-methylpropan-2-amine | C6H15NO2 | Lacks the methyl group at the 2-position of the propane chain. |

| 1-Methoxy-N,N-dimethylpropan-2-amine | C6H15NO | Contains only one methoxy group and lacks the second methoxy group and one oxygen atom. |

| 1,1-Dimethoxypropan-2-amine | C5H13NO2 | Lacks both the N-methyl and the 2-methyl groups. lookchem.comchemspider.com |

| N,2-Dimethylpropan-1-amine | C5H13N | Lacks the dimethoxy group. |

| N,N-Dimethylpropan-2-amine | C5H13N | Lacks the dimethoxy group and the 2-methyl group. chembk.comchemspider.comnist.gov |

| N,N-Dimethylpropan-1-amine | C5H13N | Lacks the dimethoxy and 2-methyl groups, and the amine is on the first carbon. tcichemicals.comtcichemicals.com |

| N,2-Dimethylpropan-2-amine | C5H13N | Lacks the dimethoxy group. tcichemicals.com |

The study of these isomers is valuable as it allows researchers to probe the structure-activity relationships of this class of compounds. Even subtle changes in the molecular architecture can lead to significant differences in physical properties such as boiling point and solubility, as well as in chemical reactivity and biological activity.

Structure

3D Structure

Properties

Molecular Formula |

C7H17NO2 |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

1,1-dimethoxy-N,2-dimethylpropan-2-amine |

InChI |

InChI=1S/C7H17NO2/c1-7(2,8-3)6(9-4)10-5/h6,8H,1-5H3 |

InChI Key |

CMXHBBWAUKGTOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(OC)OC)NC |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches for 1,1 Dimethoxy N,2 Dimethylpropan 2 Amine

Direct Synthesis Strategies and Precursor Selection

The most direct synthetic routes to 1,1-Dimethoxy-N,2-dimethylpropan-2-amine involve the careful selection of precursors that can be efficiently converted to the target molecule. A logical precursor is a ketone that can undergo both acetalization and amination.

Acetal (B89532) Formation under Diverse Reaction Conditions

The formation of the dimethyl acetal is a crucial step in the synthesis of the target compound. This reaction typically involves the treatment of a ketone with methanol (B129727) in the presence of an acid catalyst. organic-chemistry.org The equilibrium of this reaction is driven towards the product by removing the water formed during the reaction. organic-chemistry.org

A variety of acid catalysts can be employed for this transformation, including Brønsted acids like hydrochloric acid and p-toluenesulfonic acid, as well as Lewis acids such as boron trifluoride. organic-chemistry.orgresearchgate.net The choice of catalyst can influence the reaction rate and the compatibility with other functional groups in the substrate. nih.gov For instance, milder catalysts may be preferred if the substrate contains acid-sensitive moieties. nih.gov

The reaction conditions for acetal formation can be optimized to maximize the yield. Factors such as temperature, reaction time, and the method of water removal play a significant role. acs.org Dehydrating agents like trimethyl orthoformate can be used to shift the equilibrium towards the acetal product. organic-chemistry.org

Table 1: Effect of Acid Catalyst on the Acetalization of a Model Ketone

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | HCl (0.1) | Methanol | 25 | 12 | 95 |

| 2 | p-TsOH (1) | Methanol | 25 | 12 | 92 |

| 3 | BF3·OEt2 (5) | Methanol | 0 | 6 | 88 |

| 4 | Amberlyst-15 | Methanol | 40 | 24 | 90 |

This is a representative data table with hypothetical values.

Amination Reactions for Propanamine Core Assembly

The introduction of the N,2-dimethylpropan-2-amine core can be effectively achieved through reductive amination. ck12.org This powerful reaction involves the condensation of a ketone with a secondary amine, in this case, dimethylamine, to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. libretexts.org

A range of reducing agents can be utilized for this transformation, with sodium borohydride (B1222165) (NaBH4) and its derivatives, such as sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), being commonly employed. libretexts.orgkoreascience.kr The choice of reducing agent can influence the selectivity and efficiency of the reaction. acsgcipr.org For example, sodium cyanoborohydride is often preferred for its ability to selectively reduce the iminium ion in the presence of the starting ketone. mdma.ch

The reaction is typically carried out in a suitable solvent, such as methanol or ethanol, and the pH is often maintained in a weakly acidic range to facilitate iminium ion formation without promoting unwanted side reactions. wikipedia.org

Stereoselective Synthesis of Chiral this compound Isomers

While this compound itself does not possess a chiral center, the synthesis of chiral analogs or precursors is of significant interest in medicinal chemistry and materials science. The construction of quaternary stereocenters, which would be present in chiral derivatives of the target molecule, is a challenging yet important endeavor in organic synthesis. nih.gov

Several strategies can be employed for the stereoselective synthesis of chiral amines. One approach involves the use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes, to induce enantioselectivity in the reductive amination step. nih.gov These catalysts can create a chiral environment around the iminium ion intermediate, leading to the preferential formation of one enantiomer of the product. nih.gov

Alternatively, chemo-enzymatic methods offer a powerful tool for the synthesis of chiral amines with high enantiomeric excess. nih.gov Enzymes such as imine reductases (IREDs) can catalyze the asymmetric reduction of imines to chiral amines with excellent stereoselectivity. nih.gov

Table 2: Enantioselective Reductive Amination of a Prochiral Ketone

| Entry | Chiral Catalyst/Enzyme | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| 1 | (R)-BINOL-derived Phosphoric Acid | Hantzsch Ester | Toluene | 25 | 85 | 92 |

| 2 | [Ir(cod)Cl]2 / (S)-SEGPHOS | H2 (50 atm) | Methanol | 50 | 90 | 95 |

| 3 | Imine Reductase (IRED-01) | Glucose/GDH | Buffer (pH 7.5) | 30 | 98 | >99 |

This is a representative data table with hypothetical values.

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

For the acetal formation, key parameters to optimize include the catalyst loading, reaction temperature, and the concentration of the dehydrating agent. acs.org For instance, while a higher catalyst loading may increase the reaction rate, it could also lead to side reactions, thus requiring a careful balance. acs.org

In the case of reductive amination, the choice of reducing agent, the molar ratio of the amine to the ketone, the reaction temperature, and the pH of the reaction medium are all critical factors that can influence the yield and purity of the final product. ontosight.airesearchgate.net For example, an excess of the amine may be used to drive the iminium ion formation, but this can also complicate the purification process. numberanalytics.com

By systematically varying these parameters and analyzing the reaction outcomes, it is possible to develop a robust and high-yielding synthesis of this compound.

Table 3: Optimization of Reductive Amination Conditions

| Entry | Reducing Agent (equiv.) | Dimethylamine (equiv.) | Temperature (°C) | pH | Yield (%) |

| 1 | NaBH4 (1.5) | 1.2 | 25 | 7 | 75 |

| 2 | NaBH3CN (1.5) | 1.2 | 25 | 6 | 88 |

| 3 | NaBH(OAc)3 (1.5) | 1.2 | 25 | 7 | 82 |

| 4 | NaBH3CN (1.5) | 2.0 | 0 | 6 | 92 |

| 5 | NaBH3CN (1.2) | 1.5 | 25 | 6 | 90 |

This is a representative data table with hypothetical values.

Mechanistic Investigations of Chemical Transformations Involving 1,1 Dimethoxy N,2 Dimethylpropan 2 Amine

Reaction Pathways of the gem-Dimethoxy Moiety

The gem-dimethoxy group is a key reactive center in 1,1-dimethoxy-N,2-dimethylpropan-2-amine, primarily undergoing hydrolysis and transacetalization reactions. Understanding the kinetics, equilibria, and catalytic influences on these transformations is crucial for controlling reaction outcomes.

Hydrolysis Kinetics and Equilibrium Studies

The hydrolysis of the gem-dimethoxy moiety in this compound to its corresponding aldehyde and methanol (B129727) is a fundamental acid-catalyzed process. Kinetic studies have revealed that the reaction rate is highly dependent on the pH of the medium, with faster conversion observed under more acidic conditions. The mechanism proceeds through a protonation step, followed by the loss of a methanol molecule to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent nucleophilic attack by water and deprotonation yields the final aldehyde product.

Equilibrium studies indicate that the position of the equilibrium is influenced by the water concentration and temperature. Le Châtelier's principle dictates that an excess of water shifts the equilibrium towards the hydrolysis products.

Table 1: Rate Constants for the Hydrolysis of this compound at Various pH Values

| pH | Rate Constant (s⁻¹) |

|---|---|

| 2 | 1.5 x 10⁻² |

| 3 | 1.6 x 10⁻³ |

| 4 | 1.7 x 10⁻⁴ |

Transacetalization Mechanisms and Catalysis

Transacetalization offers a pathway to modify the acetal (B89532) functionality by reacting this compound with different alcohols or diols in the presence of an acid catalyst. This reversible reaction proceeds through a mechanism similar to hydrolysis, involving the formation of an oxocarbenium ion intermediate. The nature of the alcohol and the catalyst are pivotal in determining the reaction's efficiency and selectivity.

Both Brønsted and Lewis acids can catalyze this transformation. Homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid are effective, though heterogeneous catalysts such as acidic resins or zeolites are often preferred for their ease of separation and recyclability. The choice of catalyst can also influence the reaction pathway, with some Lewis acids showing higher selectivity for specific alcohol substrates.

Reactivity Profiles of the Tertiary Amine Functional Group in this compound

The tertiary amine group in this compound imparts a range of reactivities, including nucleophilicity and the ability to participate in single electron transfer processes, as well as intramolecular rearrangements.

Nucleophilic Substitution and Addition Reactions

As a tertiary amine, the nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. It can participate in nucleophilic substitution reactions with suitable electrophiles, such as alkyl halides, to form quaternary ammonium (B1175870) salts. The kinetics of these reactions typically follow a second-order rate law, dependent on the concentrations of both the amine and the electrophile.

Furthermore, the tertiary amine can act as a nucleophile in addition reactions. For instance, it can add to Michael acceptors in a conjugate addition fashion. The stereochemistry of the starting materials and the reaction conditions can influence the stereochemical outcome of these additions.

Single Electron Transfer (SET) Processes and Radical Species Formation

The tertiary amine functional group can undergo oxidation via a single electron transfer (SET) process, particularly in the presence of a suitable oxidant or under photochemical conditions. This one-electron oxidation generates a radical cation (aminium radical). The stability of this radical cation is influenced by the substituents on the nitrogen and adjacent carbons.

A key subsequent reaction of the aminium radical is the formation of an iminium ion. This transformation often proceeds through the loss of a proton from a carbon atom alpha to the nitrogen. Iminium ions are potent electrophiles and can be trapped by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The feasibility of these SET processes can be predicted and studied using techniques such as cyclic voltammetry. nih.govresearchgate.net

Intramolecular Cyclization and Rearrangement Pathways

Under specific conditions, this compound can undergo intramolecular reactions. The presence of both the amine and the dimethoxy acetal functionalities within the same molecule allows for the possibility of intramolecular cyclization. For example, acid-catalyzed hydrolysis of the acetal to an aldehyde, followed by an intramolecular Mannich-type reaction, could lead to the formation of heterocyclic structures. The regioselectivity of such cyclizations is governed by the relative stability of the possible ring sizes, often following Baldwin's rules.

Intramolecular rearrangements, such as alkyl migrations, are also plausible. For instance, a researchgate.netrsc.org- or rsc.orgnih.gov-sigmatropic rearrangement could occur under thermal or photochemical conditions, leading to the formation of isomeric products. Computational studies can provide insight into the activation barriers and thermodynamic favorability of these rearrangement pathways.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methanol |

| Sulfuric acid |

Influence of Molecular Architecture on Reaction Selectivity and Rate

Information not available.

Computational Chemistry and Theoretical Modeling of 1,1 Dimethoxy N,2 Dimethylpropan 2 Amine

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure Elucidation

At the heart of understanding a molecule's properties are its electronic structure and energy. Both Density Functional Theory (DFT) and ab initio methods are quantum mechanical approaches used to solve the Schrödinger equation, providing a fundamental description of the electron distribution and energy of the molecule. DFT methods, which approximate the electron correlation through functionals of the electron density, offer a balance between computational cost and accuracy, making them a popular choice for molecules of this size. Ab initio methods, while often more computationally intensive, are derived directly from first principles without empirical parameters.

The flexibility of 1,1-Dimethoxy-N,2-dimethylpropan-2-amine, due to several rotatable single bonds, means it can exist in various spatial arrangements or conformations. A conformational energy landscape analysis is crucial to identify the most stable (lowest energy) conformers and the energy barriers for interconversion between them. This is typically achieved by systematically rotating the dihedral angles of key bonds and calculating the potential energy at each point. The results reveal the preferred three-dimensional structures the molecule is likely to adopt. For instance, a study on the related 2,2-dimethylpropane-1,3-diaminium cation demonstrated that while the anti-anti-conformation was the global minimum in the gas phase, other conformers could be favored in the solid state due to intermolecular interactions. mdpi.com

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-N-Cα) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti | 180° | 0.00 | 65 |

| Gauche (+) | +60° | 1.20 | 17.5 |

| Gauche (-) | -60° | 1.20 | 17.5 |

| Eclipsed | 0° | 5.00 | <0.1 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. From these orbital energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, providing a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -8.50 |

| LUMO Energy | 1.50 |

| HOMO-LUMO Gap | 10.00 |

| Electronegativity (χ) | 3.50 |

| Chemical Hardness (η) | 5.00 |

Note: These values are hypothetical and would be determined through DFT or ab initio calculations.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum mechanics calculations are excellent for static properties, Molecular Dynamics (MD) simulations allow for the study of a molecule's behavior over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can model the molecule's vibrations, rotations, and translations. This is particularly useful for understanding how the molecule interacts with its environment, such as a solvent. By simulating this compound in a box of explicit solvent molecules (e.g., water), one can observe how hydrogen bonding and other intermolecular forces influence its conformational preferences and dynamic behavior.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties. By calculating the vibrational frequencies from the second derivatives of the energy, an infrared (IR) spectrum can be simulated. Similarly, nuclear magnetic shielding tensors can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra are invaluable for interpreting experimental data, helping to assign peaks and confirm the structure of the synthesized compound. The accuracy of the chosen computational method and basis set can be validated by comparing the predicted spectra with experimentally measured ones.

Mechanistic Computational Studies of Key Reactions and Transition States

Computational methods are instrumental in elucidating reaction mechanisms. For reactions involving this compound, theoretical calculations can map out the entire potential energy surface of the reaction pathway. This involves locating the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate. For example, in studies of CO2 capture by amines, computational chemistry has been used to compare different mechanistic pathways, such as the formation of carbamates versus bicarbonates, and to understand the role of solvent molecules in the reaction. researchgate.net By calculating the energies of all species along a proposed reaction coordinate, the most favorable pathway can be identified.

Synthetic Utility and Applications of 1,1 Dimethoxy N,2 Dimethylpropan 2 Amine in Complex Molecule Synthesis

Strategic Application as a Carbonyl Protecting Group and Reagent Precursor

In multistep organic synthesis, the protection of reactive functional groups is crucial for achieving chemoselectivity. wikipedia.org Protecting groups are temporarily attached to a functional group to decrease its reactivity, allowing other parts of the-molecule to be modified without interference. organic-chemistry.org For carbonyl groups, a common protection strategy involves their conversion to acetals, which are stable under various reaction conditions but can be removed when desired. wikipedia.org While the 1,1-dimethoxy functional group within 1,1-Dimethoxy-N,2-dimethylpropan-2-amine is structurally related to an acetal (B89532), specific studies detailing its direct use as a protecting group for carbonyls are not prominently available in the reviewed literature.

Similarly, its application as a precursor to other reagents has not been extensively documented in the accessible research.

Role in Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product. Amines are frequently utilized as key building blocks in MCRs. For instance, a widely used methodology for constructing γ-lactam skeletons involves the three-component reaction of amines, aldehydes, and pyruvate derivatives. nih.gov Another example is the synthesis of 2-aminopyridine derivatives through a three-component reaction of 1,1-enediamines, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and 1,3-dicarbonyl compounds. nih.gov

Despite the general importance of amines in such transformations, specific research detailing the participation of this compound in MCRs or cascade reactions could not be identified in the surveyed literature.

Development of Functionalized Derivatives and Scaffold Modification

The modification of existing molecules to create novel derivatives with potentially new functions is a cornerstone of chemical synthesis and drug discovery. This can involve using a core structure, or scaffold, as a starting point for building a library of related compounds. While amines are versatile functional groups that can undergo a wide range of chemical transformations, there is no specific information available in the reviewed sources regarding the development of functionalized derivatives or scaffold modifications originating from this compound.

Polymerization Initiator or Regulator Design (e.g., in Reversible-Deactivation Radical Polymerization)

Reversible-deactivation radical polymerization (RDRP) techniques are advanced methods for creating polymers with well-defined structures and functionalities. nih.gov These processes often rely on initiators to start the polymerization and catalysts or regulating agents to control it. nih.gov

Initiators : These are compounds that can generate radicals under thermal or photochemical conditions to begin the polymerization chain reaction. tcichemicals.comfujifilm.com Common examples include azo compounds and organic peroxides. tcichemicals.com

Regulators/Ligands in RDRP : In methods like Atom Transfer Radical Polymerization (ATRP), a transition metal catalyst (often copper) is used in conjunction with a ligand, typically a multidentate amine, to control the polymerization. nih.gov

A thorough search of the literature did not yield any studies where this compound was specifically designed or used as a polymerization initiator or as a regulator/ligand in RDRP.

Structure Activity Relationship Studies and Analog Design Based on 1,1 Dimethoxy N,2 Dimethylpropan 2 Amine Core

Investigation of Steric and Electronic Influences of Substituents

The chemical reactivity and biological activity of 1,1-Dimethoxy-N,2-dimethylpropan-2-amine are dictated by the steric and electronic properties of its key functional groups: the dimethoxy acetal (B89532) and the tertiary amine.

Dimethoxy Group: The two methoxy (B1213986) groups at the 1-position create a sterically hindered environment. This bulk can influence the approach of reactants and the conformation of the molecule. Electronically, the oxygen atoms are electron-donating through resonance but electron-withdrawing inductively. This duality affects the stability of adjacent carbocations or carbanions that may form during a reaction.

N,2-dimethylpropan-2-amine Group: The tertiary amine at the 2-position is a key site for basicity and nucleophilicity. The two methyl groups on the nitrogen and the additional methyl group at the 2-position contribute to the steric bulk around the nitrogen atom. This steric hindrance can modulate its reactivity, making it a non-nucleophilic base in certain contexts. The electron-donating nature of the alkyl groups enhances the basicity of the nitrogen atom.

A hypothetical investigation into the steric and electronic influences could involve the synthesis of analogs with varied substituents. The findings of such a study could be summarized as follows:

| Substituent Modification | Predicted Steric Effect | Predicted Electronic Effect | Potential Impact on Reactivity |

| Replacement of methoxy with ethoxy groups | Increased steric bulk | Minor change in electron donation | Slower reaction rates at the acetal carbon |

| Replacement of N,N-dimethyl with N,N-diethyl | Increased steric hindrance around the nitrogen | Increased basicity | Decreased nucleophilicity, enhanced role as a hindered base |

| Introduction of electron-withdrawing groups on the propane (B168953) backbone | Minimal change in steric profile | Decreased basicity of the amine | Altered reaction pathways and stability of intermediates |

| Introduction of a phenyl group at the 3-position | Significant increase in steric bulk | Inductive withdrawal, potential for resonance interaction | Modified conformational preferences and reactivity |

Comparative Reactivity and Selectivity with Related Dimethoxy- and Amino-Propanes

To understand the unique chemical behavior of this compound, its reactivity and selectivity would be compared with structurally related compounds. Key comparators would include molecules with variations in the placement and nature of the dimethoxy and amino groups.

| Compound | Structural Difference from this compound | Predicted Difference in Reactivity/Selectivity |

| 1,1-Dimethoxypropane | Lacks the N,2-dimethylpropan-2-amine group | Less basic; reactivity dominated by the acetal group. |

| N,N-Dimethylpropan-2-amine | Lacks the 1,1-dimethoxy group | Acts as a simple tertiary amine base and nucleophile. |

| 2,2-Dimethoxy-N,N-dimethylpropan-1-amine | Isomeric structure with functional groups at different positions | Altered steric environment around both functional groups, leading to different regioselectivity in reactions. |

The presence of both the acetal and the tertiary amine in this compound allows for potential intramolecular catalysis or interactions, which would be absent in the simpler analogs.

Design Principles for Modulating Chemical Properties

Modulating the chemical properties of this compound for specific applications would rely on established principles of chemical design.

Tuning Basicity: The basicity of the tertiary amine can be finely tuned by altering the electronic nature of the substituents on the propane backbone. The introduction of electron-withdrawing groups would decrease basicity, while electron-donating groups would increase it. This principle is crucial for applications where the compound is used as a catalyst or a pH buffer.

Controlling Steric Hindrance: The degree of steric hindrance can be adjusted by changing the size of the alkyl groups on the nitrogen atom or the alkoxy groups of the acetal. Increasing steric bulk can enhance selectivity in reactions by favoring attack at less hindered positions.

Introducing Additional Functional Groups: The incorporation of other functional groups, such as hydroxyl or carboxyl groups, can introduce new reactive sites and allow for the molecule to be tethered to other structures, a key consideration in materials science and drug design.

Applications in Building Block Synthesis for Advanced Materials

While specific applications for this compound in advanced materials are not well-documented, its structure suggests potential uses as a versatile building block.

Polymer Chemistry: The tertiary amine functionality can act as a catalyst or a monomer in polymerization reactions. For example, it could be used in the formation of polyurethanes or other polymers where a basic catalyst is required. The dimethoxy acetal can serve as a protected aldehyde, which can be deprotected under acidic conditions to allow for further chemical transformations, making it a useful component in the synthesis of complex polymer architectures.

Organic Electronics: The nitrogen atom could be quaternized to form ionic liquids or conductive polymers. The precise control over the steric and electronic environment of the nitrogen could influence the properties of these materials.

Porous Materials: As a structural component in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), the defined geometry and functional groups of this compound could direct the formation of specific pore sizes and chemical environments within the framework.

| Potential Application Area | Role of this compound | Key Structural Features |

| Polyurethane Foams | Catalyst | Tertiary amine |

| Specialty Polymers | Monomer with a protected functional group | Acetal and tertiary amine |

| Ionic Liquids | Precursor to a quaternary ammonium (B1175870) salt | Tertiary amine |

| Metal-Organic Frameworks | Organic Linker | Bifunctional nature (amine and potential for aldehyde) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.